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Compound of Interest

Compound Name: Irbesartan-d7

Cat. No.: B577601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of

Irbesartan-d7, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. This

document is intended to serve as a valuable resource for researchers, scientists, and

professionals involved in drug development and bioanalytical studies.

Introduction
Irbesartan-d7 is a stable isotope-labeled version of Irbesartan, where seven hydrogen atoms

have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard

for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry

(LC-MS) based pharmacokinetic and metabolic studies of Irbesartan. The increased mass of

Irbesartan-d7 allows for its clear differentiation from the unlabeled drug in a mass

spectrometer, ensuring accurate and precise quantification.

Chemical and Physical Properties
The fundamental chemical and physical properties of Irbesartan-d7 are summarized in the

table below. These properties are critical for its handling, storage, and application in

experimental settings.
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Property Value Source(s)

Chemical Name

2-(2,2,3,3,4,4,4-

heptadeuteriobutyl)-3-[[4-[2-

(2H-tetrazol-5-

yl)phenyl]phenyl]methyl]-1,3-

diazaspiro[4.4]non-1-en-4-one

[1][2]

Molecular Formula C₂₅H₂₁D₇N₆O [1]

Molecular Weight 435.57 g/mol [1]

Exact Mass 435.27600 N/A

CAS Number 1329496-43-6 [1]

Physical State Crystalline solid [3]

Storage Temperature -20°C [3][4]

Isotopic Purity Typically ≥98% [5]

Note: Some data, where not directly available for Irbesartan-d7, is inferred from the properties

of the non-labeled Irbesartan.

Chemical Structure and Deuterium Labeling
The seven deuterium atoms in Irbesartan-d7 are located on the butyl side chain, as confirmed

by its chemical name and SMILES notation. This specific placement is crucial for its function as

an internal standard, as it is a metabolically stable position, minimizing the risk of deuterium-

hydrogen exchange during biological processing.

Note: Due to the limitations of the environment, a placeholder image is used in the DOT script.

A proper chemical structure diagram would depict the full Irbesartan molecule with the butyl

chain labeled as -CD₂-CD₂-CD₂-CD₃.

Caption: Chemical structure of Irbesartan with the deuterated butyl chain highlighted.

Solubility and Stability
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While specific quantitative solubility and stability data for Irbesartan-d7 are not extensively

published, the data for the parent compound, Irbesartan, provides a reliable reference.

Solubility
The solubility of Irbesartan is pH-dependent and it is sparingly soluble in aqueous solutions.

Solvent Solubility

Ethanol ~0.5 mg/mL

Dimethyl Sulfoxide (DMSO) ~14 mg/mL

Dimethylformamide (DMF) ~20 mg/mL

Water Practically insoluble

0.1 N HCl Higher solubility than in neutral or basic pH

Data is for the parent compound, Irbesartan, and is expected to be very similar for Irbesartan-
d7.

Stability
Irbesartan is stable under normal storage conditions. Forced degradation studies on Irbesartan

have shown it to be susceptible to hydrolysis under acidic and basic conditions, while it exhibits

stability against oxidative, thermal, and photolytic stress. It is recommended to store

Irbesartan-d7 at -20°C in a tightly sealed container, protected from light and moisture.

Spectroscopic Properties
Spectroscopic analysis is essential for confirming the identity, purity, and isotopic enrichment of

Irbesartan-d7. While specific spectra for Irbesartan-d7 are not readily available in the public

domain, the expected characteristics are described below.

Mass Spectrometry (MS)
Mass spectrometry is the primary technique for which Irbesartan-d7 is utilized. In an MS

analysis, the molecular ion of Irbesartan-d7 will have a mass-to-charge ratio (m/z) that is 7

units higher than that of unlabeled Irbesartan. This mass difference is the basis of its use as an
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internal standard. The fragmentation pattern of Irbesartan-d7 is expected to be similar to that

of Irbesartan, with the fragments containing the butyl chain showing a corresponding mass

shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling. In

the ¹H NMR spectrum of Irbesartan-d7, the signals corresponding to the protons on the butyl

chain would be absent or significantly reduced in intensity. The remaining signals of the

spectrum would be consistent with the structure of the Irbesartan molecule.

Experimental Protocols
Irbesartan-d7 is predominantly used as an internal standard in the quantification of Irbesartan

in biological matrices by LC-MS/MS. Below is a typical experimental workflow.
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Sample Preparation

LC-MS/MS Analysis

Data Processing

Plasma Sample

Add Irbesartan-d7 (Internal Standard)

Protein Precipitation (e.g., with acetonitrile)

Centrifugation

Transfer Supernatant

Inject into LC-MS/MS

Chromatographic Separation

Mass Spectrometric Detection (MRM)

Peak Integration

Calculate Peak Area Ratio (Analyte/IS)

Quantification using Calibration Curve

Click to download full resolution via product page
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Caption: A typical workflow for the quantification of Irbesartan in plasma using Irbesartan-d7 as

an internal standard.

Sample Preparation: Protein Precipitation
To a 100 µL aliquot of the biological matrix (e.g., plasma, urine), add a known amount of

Irbesartan-d7 working solution (internal standard).

Add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol).

Vortex the mixture for 1-2 minutes.

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the

precipitated proteins.

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Conditions
The following are representative LC-MS/MS parameters. These should be optimized for the

specific instrumentation being used.
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Parameter Typical Conditions

LC Column
C18 reverse-phase column (e.g., 50 x 2.1 mm,

3.5 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B Acetonitrile or Methanol

Gradient A suitable gradient to achieve good separation

Flow Rate 0.3 - 0.5 mL/min

Ionization Mode
Electrospray Ionization (ESI), positive or

negative ion mode

MRM Transitions
Irbesartan: e.g., m/z 429.2 → 207.1Irbesartan-

d7: e.g., m/z 436.2 → 214.1

Conclusion
Irbesartan-d7 is an essential tool for the accurate and precise quantification of Irbesartan in

biological samples. Its well-defined chemical and physical properties, coupled with its primary

application as an internal standard in LC-MS/MS methods, make it indispensable for

pharmacokinetic, bioavailability, and bioequivalence studies. This guide provides a foundational

understanding of the key chemical properties and experimental considerations for the effective

use of Irbesartan-d7 in a research and drug development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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